![molecular formula C25H28Cl2FN3O2 B1649781 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1048912-74-8](/img/structure/B1649781.png)
2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes cyclopentyl, dichlorobenzoyl, piperazino, and fluoro-methylphenyl groups.
Preparation Methods
The synthesis of 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the dichlorobenzoyl group. The final step involves the coupling of the cyclopentyl and fluoro-methylphenyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and acetamide compounds. What sets 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazino]-N-(4-fluorobenzyl)acetamide
- Other piperazine derivatives with different substituents
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
1048912-74-8 |
|---|---|
Molecular Formula |
C25H28Cl2FN3O2 |
Molecular Weight |
492.4 |
IUPAC Name |
2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H28Cl2FN3O2/c1-16-6-8-19(15-22(16)28)29-24(32)23(17-4-2-3-5-17)30-10-12-31(13-11-30)25(33)18-7-9-20(26)21(27)14-18/h6-9,14-15,17,23H,2-5,10-13H2,1H3,(H,29,32) |
InChI Key |
DQTZBBVQCMFNNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2CCCC2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl)F |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2CCCC2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


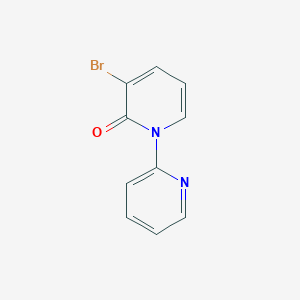

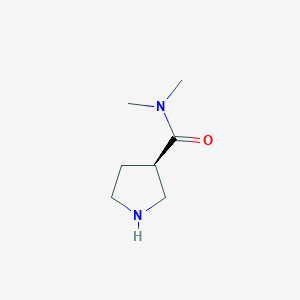
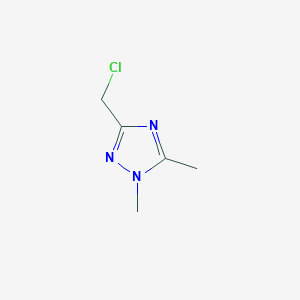
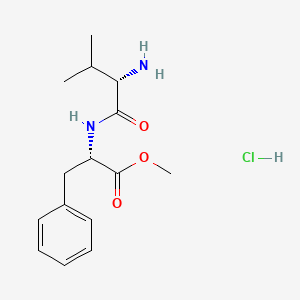
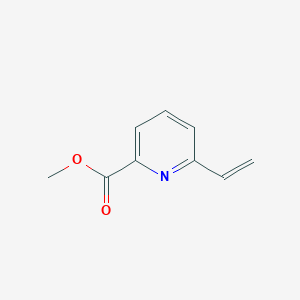
![(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1649706.png)
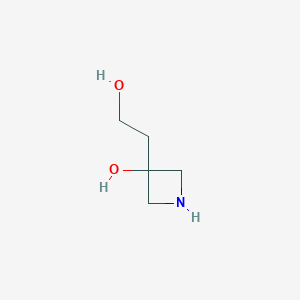
![2-[(2-Bromophenyl)sulfanyl]acetonitrile](/img/structure/B1649711.png)


![Phenol, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1649718.png)

![2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B1649720.png)
